4-[(2-Chloropyridin-3-yl)sulfamoyl]thiophene-2-carboxamide -

4-[(2-Chloropyridin-3-yl)sulfamoyl]thiophene-2-carboxamide

Catalog Number: EVT-5089529
CAS Number:
Molecular Formula: C10H8ClN3O3S2
Molecular Weight: 317.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: RS4690 is a racemic compound discovered through structure-based virtual screening for Dishevelled 1 (DVL1) protein binding inhibition. Its (S)-enantiomer demonstrated superior DVL1 inhibition [] and anti-cancer activity against colon cancer cells expressing wild-type APC [].

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • Compound Description: This compound is an intermediate in the synthesis of a series of 2-[amino]-N-(un/substituted-phenyl)acetamides [].
  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antifungal activities []. Some demonstrated promising activity with low hemolytic activity [].

N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010)

  • Compound Description: E7010 is an orally active antimitotic agent that disrupts tubulin polymerization []. Identified from sulfonamide-focused libraries [], it exhibited antitumor activity and progressed to clinical trials [].

N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)

  • Compound Description: E7070 is a novel antiproliferative agent causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines []. Identified from sulfonamide-focused libraries [], it exhibited preliminary clinical activity in Phase I trials [].

N-(3-chloro-7-indolyl)-4-methoxybenzenesulfonamide (ER-67880)

  • Compound Description: ER-67880 displays a dual character, resembling both E7010 and E7070 in its structure and gene expression profile [].

4-chloro-3-nitrobenzene sulfonamide derivatives

  • Compound Description: This series of derivatives was synthesized and tested for antimicrobial activity and DNA Gyrase-A binding affinity. Many exhibited good to moderate antimicrobial activity [].

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This compound is a crop protection agent with a described crystalline form and a hydrate form [, ].

N-(5-Chloro-2-pyridinyl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (Comins' reagent)

  • Compound Description: Comins' reagent is a widely used organic reagent for triflation reactions [].

2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-α-L-amino acid derivatives

  • Compound Description: This series of anisamide-coupled sulfonyl-α-L-amino acid derivatives was synthesized and evaluated for antiproliferative activity against various human cancer cell lines []. Several showed promising activity and selectivity profiles [].

3-(4-Pyridinyl)-, 3-(2-chloro-4-pyridinyl)- and 3-(2-amino-4-pyridinyl)propoxymethanephosphonic acids

  • Compound Description: These compounds were synthesized and characterized as part of a study exploring novel chemical structures [].

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT-inhibiting compound with a defined crystalline hydrochloride salt form [, ].

[1S-[1α,2β,3β,4αS*]]-4-[[3-amino-4-[[1-3-chloro-2-thienylmethyl]propyl]amino]-2-pyridinyl]amino]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

  • Compound Description: This compound and its dihydrochloride salt are synthesized through a multi-step process involving formamidine acetate, hydrolysis, and reduction [].

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide

  • Compound Description: This compound is synthesized through a specific cyclization reaction using an alkali metal hydroxide in polyethylene glycol and water [].

4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

  • Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) []. It demonstrated efficacy in various in vitro and in vivo models of inflammation [].

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Compound Description: This compound is a key intermediate in the synthesis of chlorantraniliprole, a novel insecticide [].

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

  • Compound Description: This series of compounds and their halogenated derivatives were synthesized and investigated for their potential as enzyme inhibitors, including Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3 inhibitors [].

2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes (Epibatidine analogues)

  • Compound Description: This series of compounds, designed as epibatidine analogues, were synthesized and assessed for their nicotinic acetylcholine receptor (nAChR) binding affinity and antinociceptive properties []. Several analogues displayed potent binding affinity for α4β2 nAChRs and produced significant antinociception [].
  • Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used to treat various blood cancers []. It forms during oxidative stress degradation of venetoclax [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another potential oxidative impurity of venetoclax []. It forms from the Meisenheimer rearrangement of VNO [].

8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid enantiomers

  • Compound Description: These enantiomers were synthesized and evaluated as dual thromboxane receptor antagonists (TxRAs) and thromboxane synthase inhibitors (TxSIs) []. They exhibited similar potency to the racemic compound, both in vitro and in vivo [].

N-(2-ethyl-3-chloro-4-pyridinyl-2-[14C])-4-(4-chlorophenoxy)phenylacetamide ([14C]-1)

  • Compound Description: This radiolabeled compound was synthesized via a four-step modified route involving a crucial amination/cyclization step [].

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: Initially developed as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through an unbiased small-molecule screening approach []. Its activity at GPR39 was allosterically modulated by zinc [].

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

  • Compound Description: Originally a kinase inhibitor, GSK2636771 was identified as a novel GPR39 agonist through a screening approach, with its activity also being allosterically modulated by zinc [].

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

  • Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist used as a comparator for LY2784544 and GSK2636771 in a study exploring GPR39 signaling [].

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

  • Compound Description: This series of novel oxazolidinone derivatives, incorporating a thieno-pyridine ring system, was synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria []. Several derivatives demonstrated potent antibacterial activity [].

2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (AMG-3969)

  • Compound Description: AMG-3969 is a potent small molecule disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction []. It effectively increased GK translocation and demonstrated glucose-lowering effects in diabetic animals [].

sodium (7-chloro-4-((3-methoxyphenyl)amino)-1-methyl-1H-indole-2-carbonyl)((4-methoxyphenyl)sulfonyl)amide (Cpd118)

  • Compound Description: Cpd118 is a highly potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitor []. It displayed significant glucose-lowering effects in diabetic animal models and exhibited favorable pharmacokinetic properties [].
  • Compound Description: SR121463B is a nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R) []. It exhibits significant selectivity for V2R over the V1R subtype [].

SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide])

  • Compound Description: Similar to SR121463B, SR49059 is a nonpeptide antagonist of the human V2R []. It exhibits high affinity for V2R and is used as a tool compound to study V2R pharmacology [].

SSR149415 [(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide, isomer(-)]

  • Compound Description: SSR149415 is another nonpeptide antagonist of the human V2R []. It exhibits high affinity and selectivity for V2R, making it a valuable pharmacological tool compound [].

OPC21268 (1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone)

  • Compound Description: OPC21268 is a nonpeptide antagonist of the human V2R []. It exhibits a unique binding mode compared to other V2R antagonists and provides insights into the structural diversity of V2R ligands [].

OPC41061 [(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide]

  • Compound Description: OPC41061 is a nonpeptide antagonist of the human V2R []. It displays high affinity for V2R and is used as a tool compound in pharmacological studies [].

OPC31260 [(±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2,3,4,5-tetrahydro-1H-benzazepine monohydrochloride]

  • Compound Description: OPC31260 is a nonpeptide antagonist of the human V2R []. It exhibits high affinity and selectivity for V2R, making it a valuable pharmacological tool compound [].

N-Substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antioxidant, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase inhibitory activities []. Some derivatives exhibited promising AChE inhibitory activity [].
  • Compound Description: These indapamide derivatives were synthesized and assessed for their pro-apoptotic activity in melanoma cell lines and inhibitory activity against human carbonic anhydrase (hCA) isoforms [].

N-phenyl derivatives of phthalimide

  • Compound Description: This series of compounds, including various substituted N-phenyl phthalimides, was synthesized and evaluated for their anticonvulsant and neurotoxic properties [].

4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for its antitumor activity against various human cancer cell lines. Several derivatives exhibited potent anticancer activity comparable to doxorubicin [].
  • Compound Description: DCB, a known cellulose synthesis inhibitor, and its analogs were investigated for their effects on extracellular adhesive production in the marine diatom Achnanthes longipes []. DCB and its analogs inhibited adhesive production, leading to a loss of motility and adhesion, but did not affect cell growth [].

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor investigated for its effects on pulmonary vascular tone and monocrotaline-induced pulmonary hypertension in rats []. SB-772077-B effectively decreased pulmonary arterial pressure and attenuated pulmonary hypertension development [].

N-(5-chloro-7-indolyl)-4-methoxybenzenesulfonamide (Compound 5)

  • Compound Description: Compound 5 is a diarylsulfonamide with an indole scaffold, studied for its interaction with tubulin, a protein crucial for cell division []. It binds to the colchicine site of tubulin, affecting its conformation [].

N-(2-chloro-7-indolyl)-4-methoxybenzenesulfonamide (Compound 2)

  • Compound Description: Similar to Compound 5, Compound 2 is a diarylsulfonamide with an indole scaffold, differing only in the position of a chlorine atom []. Despite the structural similarity, it displays a distinct thermodynamic profile when binding to tubulin [].

2-cyanoacrylates containing a pyridinyl moiety

  • Compound Description: This series of compounds, incorporating a pyridinyl group into the 2-cyanoacrylate scaffold, was synthesized and evaluated for antitumor activity against PC3 and A431 cells []. These compounds exhibited moderate antitumor activity [].

N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4-b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide (Compound 8a-d)

  • Compound Description: These compounds were synthesized through a multi-step process involving the reaction of a sulfonamide drug with a pyrazolopyridine derivative [].

Properties

Product Name

4-[(2-Chloropyridin-3-yl)sulfamoyl]thiophene-2-carboxamide

IUPAC Name

4-[(2-chloropyridin-3-yl)sulfamoyl]thiophene-2-carboxamide

Molecular Formula

C10H8ClN3O3S2

Molecular Weight

317.8 g/mol

InChI

InChI=1S/C10H8ClN3O3S2/c11-9-7(2-1-3-13-9)14-19(16,17)6-4-8(10(12)15)18-5-6/h1-5,14H,(H2,12,15)

InChI Key

LHDKWOADYOVFOZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CSC(=C2)C(=O)N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CSC(=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.